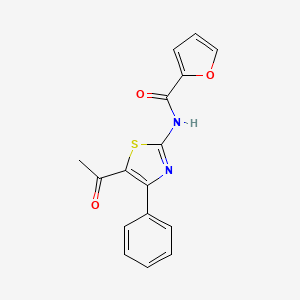![molecular formula C14H16N4OS B2702571 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-44-1](/img/structure/B2702571.png)
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” is a chemical compound used in scientific research . Its unique properties enable it to be employed in various applications, including drug discovery and materials synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C14H16N4OS . The InChI code is 1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.37 . It is a powder at room temperature . The melting point is between 135-136 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds containing 4,6-dimethylpyrimidin-2-yl groups have been found to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This suggests that “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” could potentially be used in the development of new herbicides .
Antimicrobial Properties
The compounds synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol, which is closely related to “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide”, displayed moderate to good antimicrobial and antifungal activities against various pathogens . This suggests potential antimicrobial applications for “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide”.
Antioxidant Potentials
The same compounds also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . This indicates that “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” could potentially be used in the development of new antioxidants .
Molecular Docking Studies
Molecular docking studies showed a good interaction with drug targets . This suggests that “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” could potentially be used in drug discovery and development .
Density Functional Theory (DFT) Studies
The structural and electronic properties of complexes were further confirmed by density functional theory calculations . This suggests that “4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” could potentially be used in computational chemistry and materials science .
Synthesis of New Compounds
“4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide” could potentially be used as a starting material in the synthesis of new compounds . For example, it could be used to synthesize new tetrazolyl derivatives of pyrimidine .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBVTCLUZBIHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702494.png)
![2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]p urinyl)acetamide](/img/structure/B2702495.png)
![N-(4-chlorobenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2702496.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)


![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)

![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)
![tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate](/img/structure/B2702510.png)
